molecular formula C5H5NO B6284280 4-isocyanatobut-1-yne CAS No. 1340153-98-1

4-isocyanatobut-1-yne

Cat. No. B6284280
CAS RN: 1340153-98-1
M. Wt: 95.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isocyanatobut-1-yne is a compound that contains an isocyanate group, which is a functional group with the formula R−N=C=O . Isocyanates are referred to as such when they contain an isocyanate group . Diisocyanates are organic compounds that contain two isocyanate groups and are used in the production of polyurethanes, a class of polymers .


Synthesis Analysis

Isocyanates are typically produced from amines by phosgenation, which involves treating with phosgene . This process proceeds via the intermediacy of a carbamoyl chloride . Due to the hazardous nature of phosgene, the production of isocyanates requires special precautions . A laboratory-safe variation masks the phosgene as oxalyl chloride . Another route to isocyanates entails the addition of isocyanic acid to alkenes .


Molecular Structure Analysis

The molecular formula of this compound is C5H9NO . The structure of isocyanates is planar, and the N=C=O linkage is nearly linear . In terms of bonding, isocyanates are closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2) .


Chemical Reactions Analysis

Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage . If a diisocyanate is treated with a compound containing two or more hydroxyl groups, such as a diol or a polyol, polymer chains are formed, which are known as polyurethanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of isocyanates are influenced by their chemical structure . These properties include hardness, topography, and hydrophilicity, which are important parameters in the biological evaluation of materials .

Mechanism of Action

The mechanism of action of isocyanates involves affecting membrane integrity and enzymes involved in the redox balance and bacteria metabolism, leading to bacteria death .

Safety and Hazards

Isocyanates include compounds classified as potential human carcinogens and known to cause cancer in animals . The main effects of hazardous exposures are occupational asthma and other lung problems, as well as irritation of the eyes, nose, throat, and skin .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-isocyanatobut-1-yne can be achieved through a two-step reaction process. The first step involves the synthesis of 4-bromo-1-butene, which is then reacted with sodium azide to form 4-azido-1-butene. The second step involves the reaction of 4-azido-1-butene with copper(I) cyanide to form 4-isocyanatobut-1-yne.", "Starting Materials": [ "1-butene", "hydrogen bromide", "sodium azide", "copper(I) cyanide" ], "Reaction": [ { "Reactants": "1-butene + hydrogen bromide", "Conditions": "reflux in acetic acid", "Products": "4-bromo-1-butene" }, { "Reactants": "4-bromo-1-butene + sodium azide", "Conditions": "reflux in DMF", "Products": "4-azido-1-butene" }, { "Reactants": "4-azido-1-butene + copper(I) cyanide", "Conditions": "reflux in DMF", "Products": "4-isocyanatobut-1-yne" } ] }

CAS RN

1340153-98-1

Molecular Formula

C5H5NO

Molecular Weight

95.1

Purity

92

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.